3-Bromomethyl-5-furan-2-yl-isoxazole
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Biofilm Inhibition : Compounds structurally related to 3-Bromomethyl-5-furan-2-yl-isoxazole, such as 5-(bromomethylene)furan-2(5H)-ones, have been synthesized and investigated for their ability to interfere with microbial communication and inhibit biofilm formation by Staphylococcus epidermidis (Benneche, Hussain, Scheie, & Lönn-Stensrud, 2008).
Combinatorial Chemistry Applications : The utility of related scaffolds for the preparation of combinatorial libraries of furans, isoxazoles, and pyrazoles has been described, highlighting the versatility of such compounds in synthetic chemistry (Sauers & Van Arnum, 2004).
Antioxidant and Antimicrobial Screening : Novel substituted isoxazoles, generated through 1,3-dipolar cycloaddition reactions involving related furanyl compounds, have been synthesized and screened for their antioxidant and antimicrobial activities, with some compounds showing promising results (Lokeshwari & Kumar, 2017).
Antitumor Activity : The synthesis of 3,5-bis(3'-indolyl)isoxazoles as analogues to this compound has been explored for antitumor purposes. These compounds have been evaluated in vitro against various human tumor cell lines, showing significant antiproliferative activity (Diana et al., 2010).
Selective Cyclooxygenase-1 (COX-1) Inhibitors : Derivatives of 3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole, related to this compound, have been designed and synthesized as highly selective COX-1 inhibitors. These compounds exhibit enhanced biochemical COX-1 selectivity and antiplatelet efficacy, supported by docking simulations (Vitale et al., 2013).
Antiprotozoal Activities : Research on dicationic 3,5-diphenylisoxazoles, analogous to the chemical structure of interest, has shown significant antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, offering potential leads for the development of new antiprotozoal agents (Patrick et al., 2007).
Biochemical Analysis
Biochemical Properties
3-Bromomethyl-5-furan-2-yl-isoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are often characterized by binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In various cell types, this compound has been observed to modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival. Additionally, this compound can alter gene expression profiles by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For example, this compound may inhibit enzyme activity by occupying the active site or inducing conformational changes that reduce enzyme efficiency. Additionally, this compound can influence gene expression by interacting with DNA or histone proteins, thereby affecting chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profiles .
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or reducing inflammation. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity. Understanding the dosage effects is essential for determining the therapeutic window and ensuring the safe use of this compound in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. The compound’s metabolism can lead to the formation of active or inactive metabolites, which may contribute to its overall biological effects. Additionally, this compound can influence the levels of various metabolites, thereby affecting metabolic homeostasis and cellular function .
Properties
IUPAC Name |
3-(bromomethyl)-5-(furan-2-yl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-6-4-8(12-10-6)7-2-1-3-11-7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRXQDQZNJNOGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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